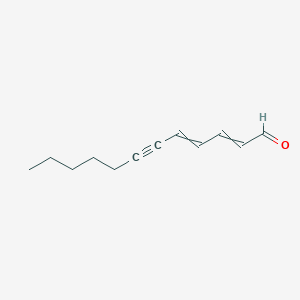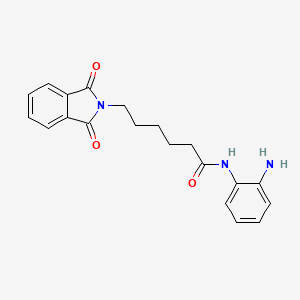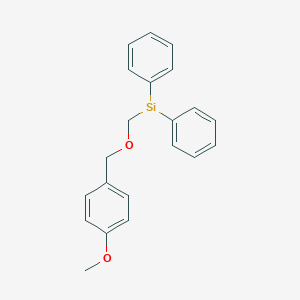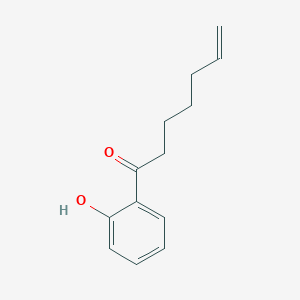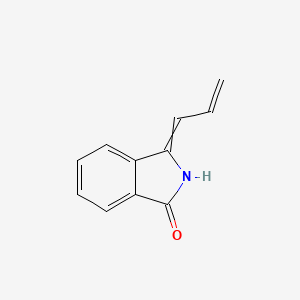
3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one is an organic compound belonging to the class of isoindolones Isoindolones are heterocyclic compounds containing a fused ring system with nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a cyclic secondary amine under mild conditions. For example, the reaction of dimethyl malonate with α,β-acetylenic aldehydes and cyclic secondary amines such as pyrrolidine, piperidine, morpholine, or piperazine can yield the desired product . The reaction conditions often include the use of solvents like methanol and mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized isoindolone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It may serve as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new drugs with various therapeutic effects.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially altering their function. This can include interactions with enzymes, receptors, and nucleic acids, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Prop-2-en-1-ylidene)-2,3-dihydro-1H-isoindol-1-one include:
- 3-(Dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene derivatives
- Push–pull buta-1,3-dienes
- Schiff base ligands
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
410094-63-2 |
|---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-prop-2-enylideneisoindol-1-one |
InChI |
InChI=1S/C11H9NO/c1-2-5-10-8-6-3-4-7-9(8)11(13)12-10/h2-7H,1H2,(H,12,13) |
InChI-Schlüssel |
SHYJWSFHSOAUHO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C1C2=CC=CC=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


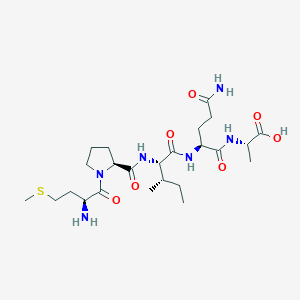
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
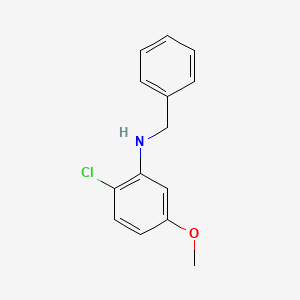

![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
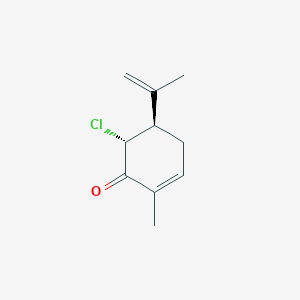
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
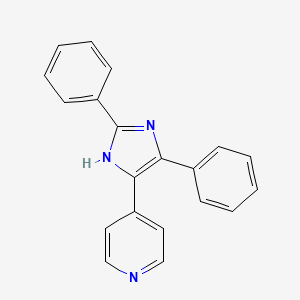
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
